REACTION_CXSMILES
|
C[Si]([N:5]=[N+]=[N-])(C)C.[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]C(Cl)=O.[O:17]1[CH2:22]COCC1>>[Br:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][N:5]=[C:22]=[O:17]
|
Name
|
|
Quantity
|
7.46 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)N=[N+]=[N-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCC(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to give a liquid
|
Type
|
DISTILLATION
|
Details
|
Distillation (oil bath temp. 135° C., distilling temperature 94° C.) of the liquid
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCCCN=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |